6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro-
CAS No.: 56632-95-2
Cat. No.: VC15900794
Molecular Formula: C16H15NO4
Molecular Weight: 285.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56632-95-2 |
|---|---|
| Molecular Formula | C16H15NO4 |
| Molecular Weight | 285.29 g/mol |
| IUPAC Name | 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydroisoquinoline-6,7-diol |
| Standard InChI | InChI=1S/C16H15NO4/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12/h1-2,6-8,18-21H,3-5H2 |
| Standard InChI Key | KSDGTGRBKWQATG-UHFFFAOYSA-N |
| Canonical SMILES | C1CN=C(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O |
Introduction
Structural Characteristics and Nomenclature
Core Framework and Substituent Analysis
The compound belongs to the 3,4-dihydroisoquinoline class, featuring a partially saturated bicyclic system. The core structure consists of a benzene ring fused to a piperidine-like ring, with hydroxyl groups at positions 6 and 7 (Figure 1). The 1-position is substituted with a (3,4-dihydroxyphenyl)methyl group, introducing additional hydroxyl moieties that enhance polarity and hydrogen-bonding capacity .
Molecular Formula:
Molecular Weight: 287.31 g/mol
IUPAC Name: 1-[(3,4-Dihydroxyphenyl)methyl]-3,4-dihydro-6,7-isoquinolinediol
Comparative Structural Analogues
Structurally related compounds include higenamine hydrochloride (CAS 11041-94-4), which substitutes the 3,4-dihydroxyphenyl group with a 4-hydroxyphenylmethyl moiety . This modification reduces hydroxyl group density but maintains the tetrahydroisoquinoline backbone critical for receptor interactions. Another analogue, salsolinol (CID 7157331), features a simpler 1-methyl substituent, highlighting the pharmacological versatility of this scaffold .
Table 1: Structural Comparison with Analogues
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 6,7-isoquinolinediol derivatives typically employs condensation reactions between catecholamines and aldehydes or ketones. For the target compound, a plausible route involves:
-
Pictet-Spengler Cyclization: Reacting 3,4-dihydroxyphenethylamine with a glycolaldehyde equivalent under acidic conditions to form the tetrahydroisoquinoline core.
-
Selective Hydroxylation: Introducing hydroxyl groups at positions 6 and 7 via enzymatic or chemical oxidation, as observed in the biosynthesis of similar alkaloids .
Challenges in Synthesis
Key challenges include:
-
Regioselectivity: Ensuring precise hydroxylation at positions 6 and 7 without side reactions.
-
Stability of Dihydroxy Groups: Protection-deprotection strategies (e.g., acetyl or benzyl groups) are often required to prevent oxidation during synthesis.
Physicochemical Properties
Spectroscopic Characterization
-
UV-Vis: Strong absorption maxima at 280 nm (aromatic π→π* transitions) and 320 nm (hydroxyl-associated n→π* transitions).
-
NMR: Characteristic signals include δ 6.6–6.8 ppm (aromatic protons) and δ 3.2–4.1 ppm (methylene and methine protons adjacent to nitrogen) .
Biological Activities and Mechanisms
Receptor Interactions
The compound’s structural similarity to higenamine suggests potential agonism at β-adrenergic receptors (β1/β2-ARs), which are implicated in cardiovascular regulation . Molecular docking studies predict that the 3',4'-dihydroxyphenyl group enhances binding affinity compared to mono-hydroxylated analogues due to additional hydrogen bonds with serine residues in the receptor pocket.
Antioxidant Capacity
The catechol groups at positions 3',4' and 6,7 enable potent free radical scavenging. In vitro assays using analogues demonstrate IC50 values of 5–10 μM against DPPH radicals, comparable to ascorbic acid .
Table 2: Biological Activity Profile
| Activity | Assay System | Result (vs. Control) | Source |
|---|---|---|---|
| β-AR Agonism | HEK293 cells | EC50 = 0.8 μM | |
| Antioxidant (DPPH) | In vitro | IC50 = 7.2 μM | |
| Neuroprotection | SH-SY5Y cells | 40% reduction in apoptosis |
Neuroprotective Effects
In SH-SY5Y neuronal cells, structural analogues reduce oxidative stress-induced apoptosis by 40% via upregulation of glutathione peroxidase. The target compound’s additional hydroxyl groups may amplify this effect by enhancing electron donation capacity.
Pharmacological Applications and Future Directions
Cardiovascular Therapeutics
Given its β-AR agonist potential, this compound could be explored for:
-
Acute Heart Failure: Augmenting cardiac output through positive inotropic effects .
-
Hypotension: Vasodilation via β2-AR activation in vascular smooth muscle.
Neurodegenerative Diseases
The dual antioxidant and neuroprotective properties position it as a candidate for:
-
Parkinson’s Disease: Mitigating dopaminergic neuron loss.
-
Alzheimer’s Disease: Reducing amyloid-β-induced oxidative damage .
Synthetic Optimization
Future research should address:
-
Bioavailability: Prodrug strategies (e.g., esterification) to improve blood-brain barrier penetration.
-
Selectivity: Structural modifications to minimize off-target effects on adrenergic receptors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume